molecular formula C7H14ClN3 B2952145 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride CAS No. 2225146-55-2

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

Katalognummer: B2952145
CAS-Nummer: 2225146-55-2
Molekulargewicht: 175.66
InChI-Schlüssel: HUZLRSHZHLVHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a diazirine-functionalized piperidine derivative. Diazirines are photolabile groups widely used in photoaffinity labeling to study biomolecular interactions. The compound features a six-membered piperidine ring substituted with a 3-methyl-diazirine moiety, which undergoes rapid photolysis under UV light (~350 nm) to generate reactive carbene intermediates . These carbenes can form covalent bonds with proximal molecules, making the compound valuable in probing protein-ligand interactions. The hydrochloride salt enhances solubility in aqueous systems, facilitating biological applications.

Eigenschaften

IUPAC Name

3-(3-methyldiazirin-3-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLRSHZHLVHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the reaction of piperidine with a diazirine precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazirine ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride is highlighted through comparisons with related compounds (Table 1).

Table 1: Key Comparisons with Structural Analogs

Compound Name Structural Features Reactivity/Stability Applications References
This compound Piperidine ring + methyl-diazirine; HCl salt Photolysis generates methylcarbene; stable in dark, moderate aqueous solubility Photoaffinity labeling, biochemical probes
4-[3-(Difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride Piperidine ring + difluoromethyl-diazirine; HCl salt Increased electronegativity from fluorine may enhance carbene reactivity; unknown stability Potential photoprobes (theoretical)
3-Trifluoromethyl-3-phenyldiazirine (TPD) Phenyl ring + trifluoromethyl-diazirine Rapid photolysis (65% carbene yield); stable in 1 M acid/base; forms OH/CH insertion products Photochemical probes, ligand tagging
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine Five-membered pyrrolidine ring + methyl-diazirine Smaller ring size reduces steric hindrance; altered conformational flexibility Unspecified (catalogued as building block)
Paroxetine Hydrochloride Impurity A Piperidine ring + benzodioxol and fluorophenyl groups No diazirine; pharmacological impurity with limited photolytic utility Pharmaceutical quality control

Key Comparative Insights

Diazirine Substituents: The methyl-diazirine in the target compound balances stability and reactivity. In contrast, trifluoromethyl-diazirine (TPD) exhibits higher photostability and forms carbenes more efficiently (65% yield) but requires complex synthesis .

However, piperidine’s larger ring may enhance solubility and metabolic stability.

Functional Group Diversity :

  • Unlike diazirine-containing compounds, paroxetine impurities (e.g., Related Compound A) lack photolabile groups but highlight how substituents like benzodioxol or fluorophenyl groups influence pharmacological activity and impurity profiling .

Research Findings and Data Gaps

  • Biological Compatibility: The hydrochloride salt improves aqueous compatibility compared to non-ionic analogs (e.g., TPD), but in vivo stability studies are absent in the provided evidence.
  • Synthetic Scalability : lists suppliers for the target compound, suggesting commercial availability, but synthesis protocols remain proprietary.

Biologische Aktivität

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound notable for its unique diazirine structure, which imparts significant biological activity, particularly in the context of biochemical research. This article explores its mechanisms of action, applications in scientific research, and relevant findings from recent studies.

Chemical Structure and Properties

  • Molecular Formula : C7H13N3·HCl
  • Molecular Weight : Approximately 175.66 g/mol
  • Structure : The compound features a piperidine ring substituted with a diazirine moiety, which is crucial for its photoreactive properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules upon exposure to ultraviolet (UV) light. The diazirine group can be activated by UV light to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds in target molecules.

Key Mechanisms:

  • Covalent Bond Formation : The reactive carbene can covalently modify amino acid residues in proteins, enabling the study of protein interactions.
  • Photoaffinity Labeling : This technique allows researchers to map protein-ligand and protein-protein interactions within complex biological systems.

Research Applications

This compound is widely utilized across various fields:

  • Biochemistry : Employed in photoaffinity labeling to study protein interactions.
  • Drug Development : Investigated for potential therapeutic applications due to its ability to modify protein functions.
  • Material Science : Used in the development of new materials through covalent bonding mechanisms.

Study 1: Protein Interaction Mapping

A study demonstrated the effectiveness of this compound in mapping interactions between proteins involved in cellular signaling pathways. Using UV light activation, researchers successfully identified binding sites and interaction dynamics within live cells.

Study 2: Drug Development Potential

Research has indicated that compounds with diazirine structures can serve as valuable tools in drug design. By modifying target proteins, these compounds can potentially enhance or inhibit biological activity, leading to new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring + diazirine moietyPhotoaffinity labeling, protein interaction studies
3-(Trifluoromethyl)-3H-diazirineDiazirine with trifluoromethyl groupEnhanced reactivity in photolabeling
2,6-Diarylpiperidin derivativesPiperidine coreAnti-cancer properties, diverse biological activities

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves introducing the diazirinyl group into a piperidine scaffold via photochemical or thermal methods. For example, Enamine Ltd. catalogs this compound as a building block, suggesting its synthesis involves diazirine ring formation using precursors like 3-methyl-3H-diazirine and piperidine derivatives under controlled conditions . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Final purity validation requires HPLC (≥98% purity, as per analytical standards in USP monographs) and ¹H NMR to confirm structural integrity and detect residual solvents (e.g., acetone at 0.2% as in CoA data) .

Basic: How should this compound be stored to maintain stability, and what are its degradation indicators?

Methodological Answer:
Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation of the diazirinyl group . Stability studies indicate a shelf life of ≥5 years under these conditions . Degradation can be monitored via HPLC for new peaks (indicating impurities) or shifts in UV absorbance (λ ~250–300 nm for diazirines). Discoloration (e.g., yellowing) or clumping may signal moisture ingress, requiring re-purification before use .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (retention time ~8–10 minutes, depending on method) .
  • LC/MS : Confirm molecular weight via [M+H]⁺ ion (expected m/z ~214.3 for the free base; adjust for HCl salt) .
  • ¹H NMR : Key signals include the diazirinyl methyl group (~1.5 ppm) and piperidine protons (δ 2.5–3.5 ppm). Compare with reference spectra from certified standards (e.g., USP-related compounds) .

Advanced: How can this compound be applied in photoaffinity labeling studies to map protein-ligand interactions?

Methodological Answer:
The diazirinyl group undergoes UV-induced (λ = 350–365 nm) carbene formation, enabling covalent cross-linking with proximal protein residues. Protocol :

Incubate the compound with the target protein-ligand complex in buffer (pH 7.4, 25°C).

Irradiate with UV light (5–10 minutes, 4°C to minimize protein damage).

Quench unreacted carbenes with 10 mM β-mercaptoethanol.

Analyze cross-linked adducts via SDS-PAGE or mass spectrometry. Optimize irradiation time and ligand concentration to balance labeling efficiency and nonspecific binding .

Advanced: What strategies mitigate risks when handling reactive intermediates during synthesis?

Methodological Answer:

  • Diazirine Stability : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Monitor reaction progress via FTIR for diazirine-specific absorbance (~1550 cm⁻¹) .
  • Safety Controls : Conduct reactions in fume hoods with blast shields. Use PPE (nitrile gloves, safety goggles) and avoid static discharge (ground equipment) .
  • Quenching : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate traps .

Advanced: How can researchers resolve contradictory purity data between HPLC and NMR analyses?

Methodological Answer:
Contradictions may arise from:

  • Solvent Residuals : NMR detects volatile solvents (e.g., acetone), while HPLC may not. Use TGA (thermogravimetric analysis) to quantify volatiles .
  • Ion Suppression in LC/MS : Adjust ionization parameters (e.g., ESI voltage) or use orthogonal methods like elemental analysis .
  • Impurity Co-elution : Employ gradient elution or switch to a HILIC column for better resolution .

Advanced: How can cross-linking efficiency be optimized in heterogeneous biological systems?

Methodological Answer:

  • Concentration Gradient : Titrate the compound (0.1–10 µM) to identify the minimal effective dose that avoids off-target binding.
  • Time-Resolved Irradiation : Use pulsed UV exposure (e.g., 30-second intervals) to limit protein denaturation.
  • Competitive Binding Assays : Pre-incubate with excess non-labeled ligand to confirm specificity .

Advanced: How should researchers address discrepancies in reported stability data under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and LC/MS to identify Arrhenius kinetics and recommend validated storage conditions .
  • Lyophilization Testing : Assess if lyophilization (post-HCl salt formation) enhances stability by reducing hydrolytic degradation .

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